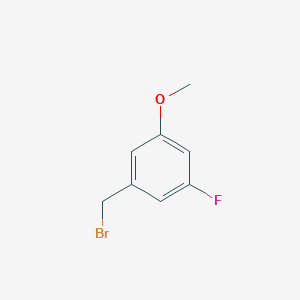

3-Fluoro-5-methoxybenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLZKVGBEBRKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649943 | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-29-9 | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-5-methoxybenzyl bromide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzyl bromide, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and provides a generalized synthetic protocol.

Chemical Identity and Structure

Molecular Formula: C₈H₈BrFO[1]

Molecular Weight: 219.051 g/mol [1]

Synonyms:

-

1-(Bromomethyl)-3-fluoro-5-methoxybenzene

-

3-(Bromomethyl)-5-fluoroanisole

-

5-Fluoro-3-(bromomethyl)anisole

-

Benzene, 1-(bromomethyl)-3-fluoro-5-methoxy-

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at position 3, a methoxy group at position 5, and a bromomethyl group at position 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A comprehensive summary of the available quantitative data for this compound and its isomers is presented below. Data for the target compound is limited, and therefore, data for structurally similar compounds are provided for comparative purposes.

| Property | This compound | 3-Fluoro-4-methoxybenzyl bromide | 5-Fluoro-2-methoxybenzyl bromide | 3-Methoxybenzyl bromide |

| CAS Number | 914637-29-9 | 331-61-3 | 700381-18-6 | 874-98-6 |

| Molecular Formula | C₈H₈BrFO | C₈H₈BrFO | C₈H₈BrFO | C₈H₉BrO |

| Molecular Weight ( g/mol ) | 219.051[1] | 219.05 | 219.05 | 201.06 |

| Melting Point (°C) | Not available | 44 - 46[3] | 57.5 - 63.5[4] | Not available |

| Boiling Point (°C) | Not available | Not available | Not available | 152 |

| Density (g/mL) | Not available | Not available | Not available | 1.436 at 25 °C |

Experimental Protocols

General Synthesis of Substituted Benzyl Bromides

Workflow for the Synthesis of Benzyl Bromides from Toluenes:

Caption: General workflow for the synthesis of benzyl bromides.

Detailed Methodology (Generalized):

-

Reaction Setup: A solution of the starting substituted toluene (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, are added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux, often with irradiation from a sunlamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction. The reaction progress is monitored by techniques such as TLC or GC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the desired substituted benzyl bromide.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the reactive bromomethyl group allows for its use in a variety of nucleophilic substitution reactions to introduce the 3-fluoro-5-methoxybenzyl moiety into target molecules. This is particularly relevant in the synthesis of novel pharmaceutical and agrochemical compounds where the specific substitution pattern on the aromatic ring can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The fluoro and methoxy groups can modulate the electronic and lipophilic character of the molecule, which are critical parameters in drug design.

References

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzyl bromide: A Technical Guide

Introduction

3-Fluoro-5-methoxybenzyl bromide (C₈H₈BrFO, Molar Mass: 219.05 g/mol ) is a substituted aromatic halogen compound. As a functionalized benzyl bromide, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The precise characterization of its chemical structure is paramount for its application in research and development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for data acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide is based on established principles of spectroscopy and predictive models.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the benzylic protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H2) | ~6.8 - 7.0 | Doublet of doublets (dd) | 1H |

| Ar-H (H4) | ~6.6 - 6.8 | Triplet of doublets (td) or triplet (t) | 1H |

| Ar-H (H6) | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H |

| -O-CH₃ | ~3.8 | Singlet (s) | 3H |

| -CH₂ -Br | ~4.4 - 4.5 | Singlet (s) | 2H |

Note: The exact chemical shifts and coupling constants are influenced by the solvent used.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -Br (Benzylic) | ~30 - 35 |

| -O-C H₃ | ~55 - 56 |

| Ar-C (C2) | ~102 - 105 (doublet, due to C-F coupling) |

| Ar-C (C4) | ~108 - 112 (doublet, due to C-F coupling) |

| Ar-C (C6) | ~115 - 118 (doublet, due to C-F coupling) |

| Ar-C -CH₂Br (C1) | ~140 - 143 (doublet, due to C-F coupling) |

| Ar-C -OCH₃ (C5) | ~160 - 162 |

| Ar-C -F (C3) | ~162 - 165 (doublet, large C-F coupling constant) |

Note: The chemical shifts of the aromatic carbons are influenced by the fluorine atom, resulting in carbon-fluorine coupling (J-coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the functional groups present in the molecule.[1][2][3][4]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to weak, multiple bands |

| C-O Stretch (Aryl ether) | 1285 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

| C-F Stretch | 1200 - 1000 | Strong |

| C-H Bend (-CH₂-) | 1470 - 1450 | Medium |

| C-Br Stretch | 690 - 515 | Medium to strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong, pattern depends on substitution |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Ion | Comments |

| 218/220 | [C₈H₈BrFO]⁺ | Molecular ion (M⁺). The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[5][6] |

| 139 | [M - Br]⁺ | Loss of the bromine radical, forming the 3-fluoro-5-methoxybenzyl cation. This is expected to be a prominent peak. |

| 109 | [C₇H₆O]⁺ | Potential fragmentation of the benzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds, though less likely here due to substituents.[5] |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : The data can be acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typically, 16 to 64 scans are sufficient.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation :

-

Neat (liquid film) : If the compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (solid) : Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization : Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.

-

Instrumentation : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. www1.udel.edu [www1.udel.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Fluoro-5-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzyl bromide is a substituted aromatic halide of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for complex molecular architectures stems from the nuanced reactivity conferred by the synergistic and antagonistic electronic effects of its fluoro and methoxy substituents. This technical guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, including a discussion of its expected behavior in nucleophilic substitution reactions, a summary of its physicochemical properties, and detailed experimental protocols for its synthesis and subsequent reactions. This document is intended to serve as a valuable resource for researchers leveraging this versatile reagent in drug discovery and development.

Introduction

Benzyl halides are a pivotal class of reagents in organic synthesis, prized for their ability to introduce the benzylic moiety into a wide array of molecules. The reactivity of the benzylic carbon-halogen bond is highly tunable through the modification of the aromatic ring with various substituents. In the case of this compound, the interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating mesomeric effect of the methoxy group creates a unique electronic environment that dictates its reactivity profile. Understanding these electronic effects is crucial for predicting the outcome of its reactions and for its effective application in the synthesis of pharmaceuticals and other bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 914637-29-9[1] |

| Molecular Formula | C₈H₈BrFO[1] |

| Molecular Weight | 219.05 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetone) |

Reactivity and Electrophilicity

The reactivity of this compound in nucleophilic substitution reactions is a subject of considerable interest. Benzyl halides can react via both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is influenced by the stability of the resulting carbocation (for S(_N)1) and the steric hindrance at the benzylic carbon (for S(_N)2).[2]

Electronic Effects of Substituents

The substituents on the aromatic ring play a critical role in determining the reaction mechanism.

-

Methoxy Group (-OCH₃): The methoxy group at the meta position exerts a weak electron-donating resonance effect (+R) and a stronger electron-withdrawing inductive effect (-I). However, its overall effect in stabilizing a benzylic carbocation is significant, favoring an S(N)1 pathway.

-

Fluoro Group (-F): The fluorine atom at the meta position is strongly electron-withdrawing through its inductive effect (-I) and has a weaker electron-donating resonance effect (+R). The strong -I effect of fluorine destabilizes the formation of a carbocation, thus disfavoring the S(_N)1 mechanism.

The combined electronic effects of the methoxy and fluoro groups in this compound suggest a nuanced reactivity profile. The methoxy group's ability to stabilize a positive charge at the benzylic position would be somewhat counteracted by the destabilizing inductive effect of the fluorine atom. Consequently, the reaction mechanism is highly dependent on the reaction conditions, particularly the nucleophilicity of the attacking species and the polarity of the solvent.

Expected Reaction Mechanisms

Given the substitution pattern, this compound is expected to exhibit borderline S(_N)1/S(_N)2 behavior.

-

With strong nucleophiles and in polar aprotic solvents: The reaction is likely to proceed via an S(_N)2 mechanism . The backside attack of the nucleophile will be favored, leading to inversion of configuration if the benzylic carbon were chiral.

-

With weak nucleophiles and in polar protic solvents: An S(_N)1 mechanism may become competitive. The solvent can assist in the departure of the bromide ion to form a transient benzylic carbocation, which is then trapped by the nucleophile. Solvolysis is a common example of this type of reaction.

A qualitative comparison of the expected relative rates of S(_N)1 and S(_N)2 reactions for this compound compared to other substituted benzyl bromides is presented in Table 2.

| Benzyl Bromide Derivative | Expected Relative S(N)1 Rate | Expected Relative S(_N)2 Rate | Rationale |

| 4-Methoxybenzyl bromide | Very Fast | Slow | Strong +R effect of -OCH₃ stabilizes the carbocation. |

| Benzyl bromide | Moderate | Moderate | Baseline reactivity. |

| This compound | Moderate to Slow | Moderate | The -OCH₃ group's +R effect is partially offset by the -I effect of both -OCH₃ and -F. |

| 4-Nitrobenzyl bromide | Very Slow | Fast | Strong -I and -R effects of -NO₂ destabilize the carbocation but stabilize the S(_N)2 transition state. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of the corresponding alcohol, 3-Fluoro-5-methoxybenzyl alcohol.

Step 1: Synthesis of 3-Fluoro-5-methoxybenzyl alcohol

A general procedure for the reduction of a substituted benzaldehyde to a benzyl alcohol can be adapted.

-

Materials: 3-Fluoro-5-methoxybenzaldehyde, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 3-Fluoro-5-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluoro-5-methoxybenzyl alcohol.

-

Step 2: Bromination of 3-Fluoro-5-methoxybenzyl alcohol

A general procedure for the conversion of a benzyl alcohol to a benzyl bromide can be employed.

-

Materials: 3-Fluoro-5-methoxybenzyl alcohol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure (using PBr₃):

-

Dissolve 3-Fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer and wash it with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

General Protocol for Nucleophilic Substitution (S(_N)2)

This protocol describes a typical S(_N)2 reaction using a generic nucleophile (Nu⁻).

-

Materials: this compound, a suitable nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide), a polar aprotic solvent (e.g., acetone, DMF, DMSO), ethyl acetate, water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 eq) in the chosen polar aprotic solvent.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a derivative from this compound via a nucleophilic substitution reaction.

Caption: General workflow for the synthesis and subsequent nucleophilic substitution of this compound.

S(_N)1 vs. S(_N)2 Reaction Pathways

The following diagram illustrates the decision-making process for predicting the likely reaction mechanism of this compound.

Caption: Factors influencing the S(_N)1 versus S(_N)2 reaction pathway for this compound.

Conclusion

This compound is a valuable synthetic intermediate with a nuanced reactivity profile governed by the electronic contributions of its fluoro and methoxy substituents. Its borderline S(_N)1/S(_N)2 characteristics make it a versatile reagent, amenable to reaction with a wide range of nucleophiles under appropriately chosen conditions. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance, to aid researchers in its effective application in the synthesis of novel compounds for drug discovery and other scientific endeavors. Further quantitative kinetic studies would be beneficial to more precisely delineate its electrophilicity and reactivity in various solvent systems.

References

The Dual Influence of Fluorine and Methoxy Groups on the Reactivity of 3-Fluoro-5-methoxybenzyl Bromide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzyl bromide is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its reactivity is intricately governed by the electronic and steric effects of the fluorine and methoxy substituents on the benzene ring. This technical guide provides an in-depth analysis of how these two groups modulate the reactivity of the benzylic bromide, with a focus on nucleophilic substitution reactions. We will explore the underlying electronic principles, present quantitative data through Hammett analysis, detail experimental protocols for reactivity assessment, and visualize the interplay of these effects.

Introduction: The Electronic Tug-of-War in this compound

The reactivity of a benzyl bromide in nucleophilic substitution reactions is predominantly dictated by the stability of the transition state. For an S(_N)2 reaction, this involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. For an S(_N)1 reaction, the rate-determining step is the formation of a benzyl carbocation. In the case of this compound, the substituents at the meta positions exert a significant influence on the electron density at the benzylic carbon, thereby affecting the stability of both the S(_N)1 intermediate and the S(_N)2 transition state.

The methoxy group (-OCH(_3)) is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I). When placed at the meta position, its resonance effect does not directly delocalize to the benzylic carbon. However, its inductive effect withdraws electron density from the ring, slightly destabilizing a developing positive charge at the benzylic position.

The fluorine atom is a highly electronegative element, making it a strong inductive electron-withdrawing group (-I). It also possesses lone pairs that can be donated through resonance (+R), though this effect is weaker compared to the methoxy group. From the meta position, the strong -I effect of fluorine dominates, leading to a significant withdrawal of electron density from the aromatic ring and, consequently, from the benzylic carbon.

This creates an "electronic tug-of-war" where both groups inductively withdraw electron density, with fluorine having a more pronounced effect. This net electron withdrawal is expected to decrease the reactivity of this compound towards nucleophilic substitution compared to unsubstituted benzyl bromide, particularly in reactions with S(_N)1 character.

Quantitative Analysis of Substituent Effects: Hammett Parameters

The Hammett equation, log(k/k(_0)) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. In this equation, k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.

The overall electronic effect of the 3-fluoro and 5-methoxy groups can be approximated by the sum of their individual Hammett constants (σ(_m)).

| Substituent | Position | Hammett Constant (σ) | Data Type |

| Fluorine | meta | +0.34 | σ(_m) |

| Methoxy | meta | +0.12 | σ(_m) |

| Combined | 3-F, 5-OCH(_3) | +0.46 | Σσ(_m) |

A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. Nucleophilic substitution reactions at the benzylic carbon typically have negative ρ values, as the transition state involves a buildup of positive charge (or, in the case of an S(_N)1 reaction, a full carbocation) that is stabilized by electron-donating groups.

Given the combined σ(_m) of +0.46, it is predicted that this compound will react significantly slower than benzyl bromide in reactions with a negative ρ value.

Reaction Pathways and Mechanisms

The reactivity of this compound is primarily manifested in nucleophilic substitution reactions. The logical flow of such a reaction, from reactants to products through a transition state, is depicted below.

Caption: Generalized reaction pathway for nucleophilic substitution.

The interplay of the electronic effects of the fluorine and methoxy groups influences the energy of the transition state and thus the overall reaction rate.

S(_N)2 Reaction Mechanism

In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion. The electronic effects of the substituents play a crucial role in this process.

Caption: Concerted S(_N)2 reaction mechanism.

Experimental Protocols

General Procedure for Kinetic Analysis of Nucleophilic Substitution

The rate of nucleophilic substitution can be monitored by various techniques, including conductivity measurements (as the bromide ion is produced) or chromatographic methods (e.g., HPLC) to follow the disappearance of the starting material and the appearance of the product.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).

Materials:

-

This compound

-

Sodium azide

-

Anhydrous acetone

-

Thermostatted water bath

-

Conductivity meter or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone.

-

Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C) in a thermostatted water bath.

-

Initiate the reaction by mixing equal volumes of the two stock solutions in the reaction vessel.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with cold solvent).

-

Analyze the concentration of the bromide ion produced using a conductivity meter or the concentration of the reactant/product using a pre-calibrated HPLC method.

-

Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear.

Synthetic Protocol: Preparation of 3-Fluoro-5-methoxybenzyl Azide

Objective: To synthesize 3-fluoro-5-methoxybenzyl azide via an S(_N)2 reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.2 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.8-7.0 ppm (m, 3H, Ar-H)

-

δ 4.45 ppm (s, 2H, CH₂Br)

-

δ 3.80 ppm (s, 3H, OCH₃)

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~163 ppm (d, J ≈ 245 Hz, C-F)

-

δ ~160 ppm (s, C-OCH₃)

-

δ ~140 ppm (d, J ≈ 8 Hz, C-CH₂Br)

-

δ ~115 ppm (d, J ≈ 2 Hz, Ar-C)

-

δ ~108 ppm (d, J ≈ 21 Hz, Ar-C)

-

δ ~101 ppm (d, J ≈ 23 Hz, Ar-C)

-

δ 55.5 ppm (s, OCH₃)

-

δ 32.5 ppm (s, CH₂Br)

Conclusion

The reactivity of this compound is a nuanced interplay of the inductive and resonance effects of its substituents. The strong, combined electron-withdrawing inductive effects of the meta-positioned fluorine and methoxy groups deactivate the benzylic position towards nucleophilic attack, particularly in reactions that proceed through a transition state with significant positive charge development. This deactivation can be quantitatively predicted using Hammett analysis. Understanding these fundamental principles is crucial for chemists designing synthetic routes and developing structure-activity relationships for molecules incorporating this versatile building block. The provided experimental protocols offer a framework for the practical investigation and utilization of this compound in a laboratory setting.

In-depth Technical Guide to 3-Fluoro-5-methoxybenzyl bromide: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzyl bromide (CAS No. 914637-29-9), a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document details its commercial availability, provides insights into its synthesis, summarizes its physicochemical properties, and outlines its reactivity with a representative experimental protocol.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and development needs. Purity levels and available quantities vary by supplier, with typical purities ranging from 95% to over 98%. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific purity data.

Below is a summary of known suppliers and their typical product offerings:

| Supplier | CAS Number | Purity | Available Quantities |

| Parchem | 914637-29-9 | Not specified | Bulk and research quantities |

| Santa Cruz Biotechnology | 914637-29-9 | Not specified | Research quantities[1] |

| ACUBIOCHEM | 914637-29-9 | 95% | 5g, 10g[2] |

| 2a biotech | 914637-29-9 | 96%+ | Not specified[3] |

| Capot Chemical | 914637-29-9 | Not specified | Not specified[3] |

| Sigma-Aldrich | 914637-29-9 | Not specified | Not specified |

| Xidian Reagents | 914637-29-9 | 98% | 250mg |

| Win-Win Chemical | 914637-29-9 | 98% | As required |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some publicly available data may refer to its isomer, 3-Fluoro-4-methoxybenzyl bromide, and care should be taken to verify information against the correct CAS number.

| Property | Value |

| CAS Number | 914637-29-9 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol [1] |

| Boiling Point | 225.4°C at 760 mmHg |

| Density | 1.488 g/cm³ |

| Refractive Index | 1.531 |

| Flash Point | 108.7°C |

Synthesis of this compound

General Experimental Protocol: Bromination of 3-Fluoro-5-methoxybenzyl alcohol

This method involves the conversion of the hydroxyl group of 3-Fluoro-5-methoxybenzyl alcohol to a bromide. A common and effective method for this transformation is the Appel reaction or the use of phosphorus tribromide. A general procedure using HBr generated in situ is described below.

Materials:

-

3-Fluoro-5-methoxybenzyl alcohol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-Fluoro-5-methoxybenzyl alcohol in dichloromethane, add a 25% excess of 48% aqueous hydrobromic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[4]

-

The reaction mixture is stirred vigorously at room temperature or gently heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the organic layer is separated.

-

The organic phase is washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Conceptual Synthesis Pathway: Radical Bromination of 1-Fluoro-3-methoxy-5-methylbenzene

An alternative approach involves the free-radical bromination of the benzylic position of 1-fluoro-3-methoxy-5-methylbenzene (3-fluoro-5-methoxytoluene). This reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) using a brominating agent like N-bromosuccinimide (NBS).

Reactivity and Applications in Organic Synthesis

This compound is a versatile electrophile commonly used in nucleophilic substitution reactions to introduce the 3-fluoro-5-methoxybenzyl moiety into a target molecule. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

General Experimental Protocol: Nucleophilic Substitution with Sodium Azide

The following protocol describes a representative Sₙ2 reaction to form the corresponding benzyl azide, a useful intermediate for the introduction of an amine group via reduction or for use in "click" chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add 1.5 equivalents of sodium azide to the solution.[5]

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).[5]

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-methoxybenzyl azide.[5]

-

The crude product can be purified by column chromatography on silica gel if necessary.

Safety Information

General Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Fluoro-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzyl bromide is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex organic molecules necessitates a comprehensive understanding of its safe handling, storage, and reactivity. This guide provides an in-depth overview of the known and inferred safety considerations for this compound.

Hazard Identification and Classification

Based on the known hazards of the benzyl bromide class of compounds, this compound should be considered a hazardous substance with the following potential classifications:

-

Acute Toxicity: Toxic by inhalation and skin absorption.[1]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation and can be a lachrymator (tear-inducing).[1][2][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][6]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide, and general properties of benzyl bromide, which should be used as estimations only.

| Property | Value (3-Fluoro-4-methoxybenzyl bromide) | Value (Benzyl Bromide) | Reference |

| Molecular Formula | C₈H₈BrFO | C₇H₇Br | [7] |

| Molecular Weight | 219.05 g/mol | 171.03 g/mol | [5] |

| Appearance | White solid | Colorless to yellow liquid | [5][7] |

| Boiling Point | 245.1 °C at 760 mmHg | 201 °C | [5][7] |

| Melting Point | Not available | -4 to -3 °C | [8] |

| Density | Not available | 1.438 g/mL at 25 °C | [5] |

| Vapor Pressure | 0.0459 mmHg at 25°C | Not available | [7] |

| Solubility | Soluble in organic solvents, insoluble in water. | Slightly soluble in water. | [1][7] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound must be conducted in a properly functioning chemical fume hood.[5]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

A lab coat or chemical-resistant apron must be worn.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[9]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling.[9]

-

Contaminated work clothing should be laundered separately before reuse.[9]

Storage Requirements

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

| Storage Condition | Recommendation | Reference |

| Temperature | Store in a cool, dry place. | [10] |

| Ventilation | Store in a well-ventilated area. | [2][8] |

| Light and Moisture | Protect from light and moisture. | [8] |

| Container | Keep container tightly closed. | [8] |

| Incompatible Materials | Store away from bases, alcohols, amines, oxidizing agents, and metals. | [8] |

Reactivity and Decomposition

Benzyl bromides are reactive compounds, and this compound is expected to exhibit similar reactivity.

-

Reaction with Water: Decomposes on contact with water to produce hydrogen bromide, which is a corrosive gas.[1]

-

Reaction with Nucleophiles: Reacts with alcohols, amines, and other nucleophiles.[8] This reactivity is the basis for its use in organic synthesis.

-

Incompatible Materials: Incompatible with strong oxidizing agents, bases, and many metals.[8] Contact with bases can lead to elimination reactions.

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes, including hydrogen bromide and carbon oxides.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the synthesis of a related compound, 3-fluoro-4-methoxybenzyl bromide, is described.[11] This can serve as a template for developing a safe synthesis protocol, which must be done with a thorough risk assessment.

General Synthetic Procedure (adapted for illustrative purposes):

-

Preparation: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The corresponding alcohol (3-fluoro-5-methoxyphenyl)methanol would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a magnetic stirrer and an addition funnel. A base (e.g., triethylamine) is added. A brominating agent (e.g., phosphorus tribromide or methanesulfonyl bromide) is then added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is carefully quenched with water or a saturated aqueous solution of a mild base like sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel.

Safety Considerations during Synthesis:

-

The entire procedure must be carried out in a chemical fume hood.

-

Personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

The brominating agent should be handled with extreme care as it is corrosive and reacts violently with water.

-

The quenching step should be performed slowly and with cooling to control any exothermic reaction.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Chemical Reactivity and Hazards

Caption: Reactivity profile and potential hazards of this compound.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Benzyl Bromide [commonorganicchemistry.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Page loading... [wap.guidechem.com]

- 8. westliberty.edu [westliberty.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2abiotech.net [2abiotech.net]

- 11. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]

The Versatile Synthon: A Technical Guide to 3-Fluoro-5-methoxybenzyl Bromide in Novel Organic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable building blocks. Among these, 3-Fluoro-5-methoxybenzyl bromide has emerged as a versatile and reactive intermediate for the construction of complex molecular architectures. Its distinct substitution pattern—a fluorine atom and a methoxy group meta to the bromomethyl moiety—offers a unique combination of electronic and steric properties that can be exploited to generate novel compounds with potential applications in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a synthon for novel organic compounds, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 914637-29-9 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Not specified (typically a solid or oil) |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-fluoro-5-methoxybenzaldehyde. This involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination.

Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde

The aldehyde is reduced to 3-Fluoro-5-methoxybenzyl alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

To a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-fluoro-5-methoxybenzyl alcohol, which can be used in the next step without further purification.

Step 2: Bromination of 3-Fluoro-5-methoxybenzyl Alcohol

The benzyl alcohol is then converted to the corresponding bromide. A common method involves the use of phosphorus tribromide.

Experimental Protocol:

To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Novel Organic Compounds

This compound is a versatile electrophile that readily participates in a variety of nucleophilic substitution and coupling reactions. Its utility as a synthon is demonstrated in the synthesis of diverse molecular scaffolds.

N-Alkylation Reactions

The benzyl bromide readily undergoes N-alkylation with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles.

Example: Synthesis of 1-(3-Fluoro-5-methoxybenzyl)-1H-pyrazole-4-boronic acid pinacol ester

Experimental Protocol:

To a solution of pyrazole-4-boronic acid pinacol ester (1.0 eq) in acetonitrile is added cesium carbonate (3.0 eq) and this compound (2.0 eq). The mixture is stirred at room temperature for 16 hours. The insoluble material is filtered off, and the filtrate is concentrated in vacuo. The crude product is purified by column chromatography to obtain the desired product.[1]

| Product | Yield | ¹H NMR (400 MHz, Acetone-d₆) δ | ¹³C NMR (101 MHz, Acetone-d₆) δ |

| 1-(3-Fluoro-5-methoxybenzyl)-1H-pyrazole-4-boronic acid pinacol ester | 81% | 7.94 (s, 1H), 7.65 (s, 1H), 6.75 – 6.70 (m, 2H), 6.65 (dt, J = 10.3, 2.3 Hz, 1H), 5.43 (s, 2H), 3.82 (s, 3H), 1.29 (s, 12H) | 164.7 (d, J = 242.6 Hz), 162.2 (d, J = 11.1 Hz), 142.0, 140.9 (d, J = 8.1 Hz), 136.0, 108.5 (d, J = 2.9 Hz), 101.4 (d, J = 22.8 Hz), 84.1, 56.0, 55.8, 24.9 |

O-Alkylation Reactions (Williamson Ether Synthesis)

Phenols and alcohols can be readily O-alkylated with this compound in the presence of a base to form the corresponding ethers. This reaction is fundamental for introducing the fluorinated benzyl moiety into various molecular frameworks.

General Experimental Protocol:

To a solution of the phenol or alcohol (1.0 eq) in a suitable solvent such as acetone or DMF is added a base (e.g., K₂CO₃ or NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of this compound (1.1 eq). The reaction is then stirred at room temperature or heated to reflux until completion (monitored by TLC). The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

C-Alkylation and C-C Coupling Reactions

This compound can also be employed in C-C bond-forming reactions. For instance, it can be converted to a Grignard reagent, which can then participate in coupling reactions. Alternatively, it can be used in Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.

Suzuki-Miyaura Cross-Coupling

General Experimental Protocol:

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Biological Activity of Derived Compounds

While specific biological data for a wide range of compounds derived from this compound is not extensively reported in publicly available literature, the strategic incorporation of the 3-fluoro-5-methoxybenzyl moiety is a rational approach in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

For instance, fluorinated flavone derivatives have been shown to exhibit enhanced antioxidant and neuroprotective activities.[1][2] The synthesis of novel compounds incorporating the 3-fluoro-5-methoxybenzyl group could lead to the discovery of new therapeutic agents targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Further biological evaluation of compounds synthesized using this versatile synthon is a promising area for future research.

Conclusion

This compound is a valuable and versatile synthon for the synthesis of novel organic compounds. Its straightforward preparation and reactivity in a range of transformations, including N-alkylation, O-alkylation, and C-C coupling reactions, make it an attractive building block for medicinal chemists and materials scientists. The unique substitution pattern of the aromatic ring provides a platform for introducing fluorine and methoxy functionalities, which can impart desirable physicochemical and biological properties to the target molecules. The detailed protocols and data presented in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this compound in their own research endeavors. Further exploration of the biological activities of compounds derived from this synthon is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of the Electronic Effects of 3-Fluoro-5-methoxybenzyl bromide: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical examination of the electronic properties of 3-Fluoro-5-methoxybenzyl bromide, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental studies on this specific compound, this document synthesizes established principles of physical organic chemistry and computational methodologies to predict its behavior. We will delve into the combined electronic influence of the meta-substituted fluoro and methoxy groups, leveraging Hammett constants to quantify their effects. Furthermore, this guide outlines a theoretical framework for its computational analysis, proposes a viable synthetic pathway, and discusses its predicted reactivity. All quantitative data is derived from established literature values for the individual substituents.

Introduction to Electronic Effects

The reactivity of a substituted benzene derivative is profoundly influenced by the nature and position of its substituents. These substituents modulate the electron density of the aromatic ring and any attached functional groups through a combination of two primary mechanisms: the inductive effect and the resonance effect. Understanding these effects is critical for predicting reaction outcomes, designing novel molecules, and elucidating reaction mechanisms. In this compound, the fluoro and methoxy groups are positioned meta to the benzyl bromide moiety, which dictates the nature of their electronic influence.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect). The inductive effect weakens with distance.

-

Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons through the p-orbital system of the aromatic ring. Substituents with lone pairs or pi bonds can donate (+R) or withdraw (-R) electron density from the ring. This effect is most pronounced at the ortho and para positions.

For meta-substituted compounds, the inductive effect is generally the dominant electronic influence, as the resonance effect has a minimal direct impact at this position.[1][2]

Electronic Influence of Substituents in this compound

Both the fluorine and methoxy groups at the 3- and 5-positions will primarily exert their inductive effects on the reactivity of the benzyl bromide group.

-

3-Fluoro Group: Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I).[3] Although it has lone pairs that can participate in resonance, making it a +R group, this resonance donation is weak and primarily affects the ortho and para positions. At the meta position, its -I effect is overwhelmingly dominant.

-

5-Methoxy Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).[1][2] Like fluorine, the oxygen has lone pairs that can be donated to the ring via resonance (+R effect), which is particularly strong at the para position. However, at the meta position, this resonance donation is significantly attenuated, and the inductive -I effect plays a more substantial role.[4]

Quantitative Analysis using Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds.[5] The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing character and negative values indicating an electron-donating character. For meta substituents, the σ_meta constant is largely a reflection of the inductive effect.

| Substituent | Position | Hammett Constant (σ_meta) | Electronic Effect |

| Fluoro | meta | +0.337 | Electron-withdrawing |

| Methoxy | meta | +0.115 | Electron-withdrawing |

| Table 1: Hammett Substituent Constants for meta-Fluoro and meta-Methoxy Groups.[5] |

The positive σ_meta values for both fluorine (+0.337) and methoxy (+0.115) confirm that both groups act as electron-withdrawing substituents when positioned meta to the reaction center.[5] The combined effect of these two groups will be to decrease the electron density of the aromatic ring and, by extension, influence the stability of any intermediates formed at the benzylic position. The cumulative Hammett constant (Σσ) can be approximated by the sum of the individual constants, suggesting a significant overall electron-withdrawing effect.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve the free-radical bromination of the corresponding toluene derivative, 3-Fluoro-5-methoxytoluene. This is a standard method for the preparation of benzyl bromides.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of Amines with 3-Fluoro-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of a substituted benzyl group, such as the 3-fluoro-5-methoxybenzyl moiety, can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 3-Fluoro-5-methoxybenzyl bromide, a key intermediate in the synthesis of various compounds in drug discovery and development.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction to completion. Over-alkylation to form tertiary amines or quaternary ammonium salts can be a potential side reaction, especially with primary amines.[1]

Experimental Protocols

This section details the general procedures for the N-alkylation of primary and secondary amines with this compound.

Protocol 1: N-alkylation of a Primary Amine

Materials:

-

Primary amine (e.g., Aniline)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of the primary amine (1.0 eq.) in DMF or acetonitrile (5-10 mL per mmol of amine) in a round-bottom flask, add the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.1-1.2 eq.) in a small amount of the reaction solvent.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-mono-alkylated product.

Protocol 2: N-alkylation of a Secondary Amine

Materials:

-

Secondary amine (e.g., Piperidine)

-

This compound

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolve the secondary amine (1.0 eq.) and the base (Et₃N or DIPEA, 1.5 eq.) in acetonitrile or dichloromethane (5-10 mL per mmol of amine) in a round-bottom flask.

-

Add this compound (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the tertiary amine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amines with this compound, based on general procedures for similar benzyl bromides.

| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 | General Protocol |

| Benzylamine | Et₃N | CH₃CN | RT | 6 | 80-90 | General Protocol |

| Morpholine | K₂CO₃ | CH₃CN | 60 | 8 | 85-95 | General Protocol |

| Piperidine | DIPEA | CH₂Cl₂ | RT | 4 | >90 | General Protocol |

| N-Methylpiperazine | K₂CO₃ | DMF | 50 | 10 | 70-80 | General Protocol |

Note: The yields and reaction times are approximate and may vary depending on the specific substrate and reaction scale. Optimization of the reaction conditions may be necessary to achieve the best results.

Mandatory Visualizations

Signaling Pathway of N-Alkylation

References

Application Notes and Protocols for O-alkylation of Phenols using 3-Fluoro-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is the most common method for this conversion, involving the reaction of a phenoxide ion with an alkyl halide. This document provides detailed protocols for the O-alkylation of various phenols using the specific reagent, 3-Fluoro-5-methoxybenzyl bromide. This reagent is of interest for introducing a substituted benzyl group, which can be a key structural element in drug discovery and development. The protocols outlined below are based on established Williamson ether synthesis conditions and are adaptable for a range of phenolic substrates.

Reaction Principle

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol (ArOH), forming a more nucleophilic phenoxide ion (ArO⁻). This phenoxide then attacks the benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl benzyl ether.

Signaling Pathway of the Williamson Ether Synthesis:

Caption: General mechanism for the O-alkylation of phenols.

Experimental Protocols

Two primary protocols are provided: a standard procedure using potassium carbonate in DMF, and an alternative method employing phase-transfer catalysis for substrates that may be sensitive to high temperatures or require milder conditions.

Protocol 1: Standard O-alkylation using Potassium Carbonate in DMF

This is a robust and widely applicable method for the O-alkylation of a variety of phenols.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The concentration is typically in the range of 0.1 to 0.5 M with respect to the phenol.

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl benzyl ether.

Protocol 2: O-alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for reactions that are slow or inefficient under standard conditions, and it can often be performed at lower temperatures.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (5.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Toluene or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq), this compound (1.1 - 1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene or DCM.

-

Addition of Base: Add a solution of potassium carbonate or sodium hydroxide (5.0 eq) in water to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously at room temperature or heat to 40-60 °C for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine all organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of phenols.

Caption: General experimental workflow for O-alkylation.

Data Presentation

While specific experimental data for the O-alkylation of a wide range of phenols with this compound is not extensively available in the literature, the following table provides representative yields based on similar reactions with substituted benzyl bromides. These values should serve as a general guide for expected outcomes. Actual yields will vary depending on the specific substrate and reaction conditions.

| Phenol Substrate | Substituent Position | Electronic Effect of Substituent | Expected Yield (%) |

| Phenol | - | Neutral | 85 - 95 |

| 4-Methoxyphenol | para | Electron-donating | 90 - 98 |

| 4-Nitrophenol | para | Electron-withdrawing | 70 - 85 |

| 4-Chlorophenol | para | Electron-withdrawing (inductive), weak donating (resonance) | 80 - 90 |

| 2-Methylphenol | ortho | Electron-donating, Sterically hindering | 75 - 85 |

| 2,6-Dimethylphenol | ortho, ortho | Electron-donating, Highly sterically hindering | 40 - 60 |

| 4-tert-Butylphenol | para | Electron-donating, Sterically bulky | 85 - 95 |

Note on Yields: The yields are highly dependent on the purity of reagents, reaction scale, and meticulous execution of the experimental procedure. Electron-donating groups on the phenol generally increase the nucleophilicity of the corresponding phenoxide, leading to higher yields. Conversely, strong electron-withdrawing groups can decrease nucleophilicity and may require longer reaction times or higher temperatures. Steric hindrance around the hydroxyl group, particularly in ortho-substituted phenols, can significantly reduce the reaction rate and overall yield.

Conclusion

The O-alkylation of phenols using this compound can be effectively achieved using standard Williamson ether synthesis conditions. The choice between a standard high-temperature protocol and a milder phase-transfer catalysis method will depend on the specific characteristics of the phenolic substrate. The provided protocols and representative data offer a solid foundation for researchers to successfully synthesize a variety of aryl benzyl ethers incorporating the 3-fluoro-5-methoxybenzyl moiety, which can be valuable intermediates in the development of new chemical entities. Optimization of reaction parameters for each specific substrate is recommended to achieve the highest possible yields.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 3-Fluoro-5-methoxybenzyl bromide as a key building block. The focus is on the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Introduction